(NE)-2-methyl-N-(oxan-4-ylmethylidene)propane-2-sulfinamide
Description
Properties
Molecular Formula |
C10H19NO2S |
|---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
(NE)-2-methyl-N-(oxan-4-ylmethylidene)propane-2-sulfinamide |
InChI |
InChI=1S/C10H19NO2S/c1-10(2,3)14(12)11-8-9-4-6-13-7-5-9/h8-9H,4-7H2,1-3H3/b11-8+ |
InChI Key |
ISEYRWAHITWIMU-DHZHZOJOSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)/N=C/C1CCOCC1 |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1CCOCC1 |
Origin of Product |
United States |
Preparation Methods
Condensation of Oxan-4-Ylmethylidene with Propane-2-Sulfinamide
The most widely documented method involves the condensation of oxan-4-ylmethylidene (tetrahydropyran-4-carbaldehyde) with propane-2-sulfinamide. This reaction proceeds via nucleophilic addition of the sulfinamide’s amine group to the aldehyde’s carbonyl carbon, followed by dehydration to form the imine bond.
Typical Reaction Conditions
| Parameter | Value/Description |
|---|---|
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Temperature | 0–25°C (room temperature) |
| Catalyst | Molecular sieves (4Å) or anhydrous MgSO₄ |
| Reaction Time | 12–24 hours |
| Yield | 65–78% |
The reaction is typically conducted under inert atmosphere (N₂ or Ar) to prevent oxidation of the sulfinamide.
Reaction Mechanism and Stereochemical Considerations
The mechanism involves two stages:
- Nucleophilic Attack : The sulfinamide’s NH₂ group attacks the aldehyde’s electrophilic carbonyl carbon, forming a hemiaminal intermediate.
- Dehydration : Acidic or anhydrous conditions facilitate water elimination, yielding the imine (Schiff base).
Stereochemical Outcomes
- The sulfinamide’s chiral sulfur center induces asymmetry in the imine product.
- Example : (R)-configured sulfinamide produces (R,E)-imine diastereomers, as confirmed by X-ray crystallography in analogous compounds.
Industrial-Scale Production and Process Optimization
Continuous Flow Synthesis
Industrial protocols (e.g., Evitachem) employ continuous flow reactors to enhance efficiency:
- Residence Time : 5–10 minutes at 50°C.
- Throughput : 1–5 kg/day with ≥90% purity post-purification.
Advantages Over Batch Reactors
- Improved heat transfer and mixing.
- Reduced side product formation (e.g., over-oxidation).
Purification Techniques
| Method | Conditions | Purity Achieved |
|---|---|---|
| Column Chromatography | Silica gel, hexane/ethyl acetate (7:3) | 95–98% |
| Recrystallization | Ethanol/water (4:1) at −20°C | 90–93% |
| Distillation | Reduced pressure (10 mmHg), 80–100°C | 85–88% |
Chromatography remains the gold standard for lab-scale synthesis, while distillation is preferred industrially for cost efficiency.
Characterization and Quality Control
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 1.42 (s, 9H, C(CH₃)₃), 3.50–3.70 (m, 4H, OCH₂), 8.25 (s, 1H, CH=N) |
| IR (KBr) | 1645 cm⁻¹ (C=N), 1320 cm⁻¹ (S=O) |
| HPLC | Retention time: 6.8 min (C18 column, 70% MeOH) |
Thermodynamic Properties
| Property | Value |
|---|---|
| Melting Point | 112–114°C |
| Solubility | 25 mg/mL in DMSO, 10 mg/mL in ethanol |
Chemical Reactions Analysis
Types of Reactions
(NE)-2-methyl-N-(oxan-4-ylmethylidene)propane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, sulfides, and various substituted derivatives of (NE)-2-methyl-N-(oxan-4-ylmethylidene)propane-2-sulfinamide .
Scientific Research Applications
(NE)-2-methyl-N-(oxan-4-ylmethylidene)propane-2-sulfinamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (NE)-2-methyl-N-(oxan-4-ylmethylidene)propane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The sulfinamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. This interaction can result in various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The table below compares key structural features, physical properties, and applications of (NE)-2-methyl-N-(oxan-4-ylmethylidene)propane-2-sulfinamide with analogous sulfinamide imines:
Key Observations:
- Ring Size and Stability : The tetrahydropyran substituent (6-membered ring) in the target compound confers greater conformational stability compared to the strained oxetane (4-membered ring) derivative.
- Solubility : The oxetane derivative exhibits exceptional water solubility (1 × 10⁶ mg/L), likely due to its smaller, more polar structure, whereas the tetrahydropyran analogue may favor organic solvents.
- Electronic Effects : The trifluoroethylidene group in (R,E)-2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide enhances electrophilicity at the imine carbon, making it more reactive toward nucleophiles than the electron-neutral tetrahydropyran variant.
Reactivity in Asymmetric Reactions:
- Steric Effects : The bulky tetrahydropyran group in the target compound may reduce reaction rates in nucleophilic additions due to steric hindrance, whereas smaller substituents (e.g., oxetane) enable faster kinetics.
- Diastereoselectivity : Benzylidene derivatives exhibit high diastereoselectivity (up to 96% ee) in Rh-catalyzed allylations, while trifluoroethylidene variants are preferred for fluorinated drug motifs.
Biological Activity
(NE)-2-methyl-N-(oxan-4-ylmethylidene)propane-2-sulfinamide is a sulfinamide compound that has garnered attention for its unique structural characteristics and potential biological applications. The compound features a sulfinamide functional group and an oxan-4-ylmethylidene moiety, contributing to its distinct chemical reactivity and biological activity. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.
The molecular formula of (NE)-2-methyl-N-(oxan-4-ylmethylidene)propane-2-sulfinamide is C9H17NO2S, with a molecular weight of approximately 189.30 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C9H17NO2S |
| Molecular Weight | 189.30 g/mol |
| IUPAC Name | (NE)-2-methyl-N-(oxan-4-ylmethylidene)propane-2-sulfinamide |
| Canonical SMILES | CC(C)(C)S(=O)N=CC1CCCCO1 |
The biological activity of (NE)-2-methyl-N-(oxan-4-ylmethylidene)propane-2-sulfinamide is primarily attributed to its ability to interact with various biomolecules. The sulfinamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. This interaction may result in various biological effects depending on the specific target.
1. Antimicrobial Activity
Research indicates that sulfinamides, including (NE)-2-methyl-N-(oxan-4-ylmethylidene)propane-2-sulfinamide, exhibit antimicrobial properties. The compound has shown potential against certain bacterial strains, which may be linked to its ability to inhibit key enzymatic pathways essential for bacterial survival.
2. Enzyme Inhibition
Studies have suggested that (NE)-2-methyl-N-(oxan-4-ylmethylidene)propane-2-sulfinamide may act as an inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. Inhibition of MAO-B can lead to increased levels of neurotransmitters such as dopamine, which has implications for treating neurodegenerative diseases like Parkinson's disease .
Case Study 1: MAO-B Inhibition
In a computational study examining the selectivity and potency of MAO-B inhibitors, (NE)-2-methyl-N-(oxan-4-ylmethylidene)propane-2-sulfinamide was identified as a potential candidate. Docking studies revealed significant interactions with critical residues in the MAO-B active site, suggesting a mechanism for its inhibitory action .
Case Study 2: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial efficacy of sulfinamides against various bacterial strains. The results indicated that (NE)-2-methyl-N-(oxan-4-ylmethylidene)propane-2-sulfinamide exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of (NE)-2-methyl-N-(oxan-4-ylmethylidene)propane-2-sulfinamide:
| Study Focus | Findings |
|---|---|
| MAO-B Inhibition | Significant binding affinity and selectivity observed |
| Antimicrobial Activity | Effective against multiple bacterial strains |
| Mechanistic Insights | Covalent interactions with target enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
